4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl group and a nitro group attached to the biphenyl structure, along with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 4’-Methyl-4-amino-[1,1’-biphenyl]-2-carbaldehyde.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
4-Methyl-4’-nitro-1,1’-biphenyl: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4-Methoxy-4’-nitro-1,1’-biphenyl: Contains a methoxy group instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness: 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both the nitro and carbaldehyde groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14-7-6-13(15(17)18)8-12(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCSYLUCWDPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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